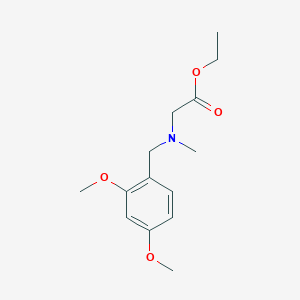
ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate, also known as DMG, is a chemical compound that has gained significant attention in the field of scientific research. DMG is a derivative of glycine and is widely used in the synthesis of various compounds.
作用機序
Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate exerts its effects through various mechanisms. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes. This results in the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect against oxidative stress.
Biochemical and Physiological Effects
ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has also been found to increase the levels of antioxidant enzymes such as SOD and GPx. Furthermore, ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
実験室実験の利点と制限
Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has several advantages for lab experiments. It is readily available and can be synthesized in high yields. ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate is also stable and can be stored for long periods without degradation. However, ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has some limitations. It is relatively expensive compared to other compounds and may not be suitable for large-scale experiments.
将来の方向性
For research could include investigating the effects of ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate on other diseases such as cancer and diabetes. Additionally, the development of novel ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate derivatives with improved properties could enhance its therapeutic potential.
合成法
Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate can be synthesized through the reaction of glycine with 2,4-dimethoxybenzaldehyde and ethyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide, which helps in the formation of the final product. The yield of ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate obtained through this method is high, making it a popular method for its synthesis.
科学的研究の応用
Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. It has also been found to scavenge free radicals, which can cause cellular damage and contribute to the development of diseases such as cancer and neurodegenerative disorders.
特性
IUPAC Name |
ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-19-14(16)10-15(2)9-11-6-7-12(17-3)8-13(11)18-4/h6-8H,5,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQCJTVTRRPKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)
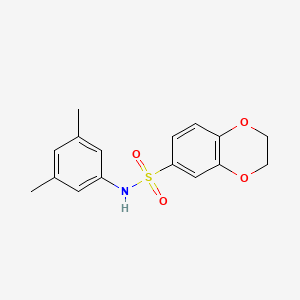
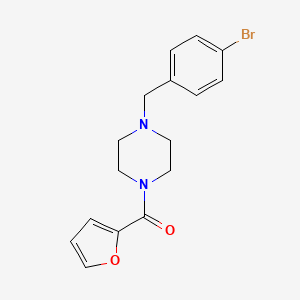
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5858459.png)
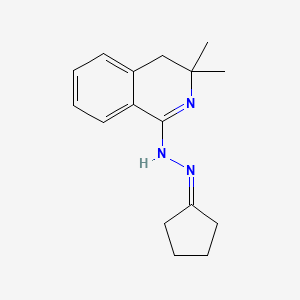
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazone]](/img/structure/B5858487.png)
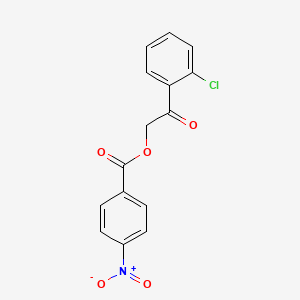
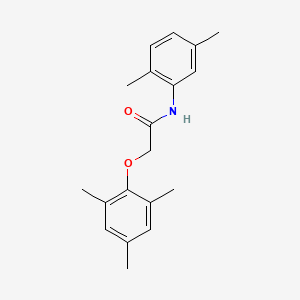
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)
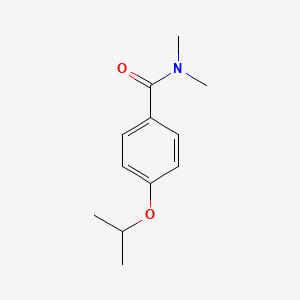
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)
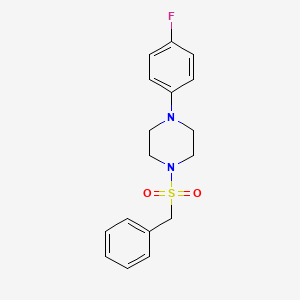
![3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)